![molecular formula C18H15ClO4 B7849291 2-(3-Chloro-4-hydroxy-5-methoxy-phenyl)-6,8-dimethyl-chromen-4-one](/img/structure/B7849291.png)
2-(3-Chloro-4-hydroxy-5-methoxy-phenyl)-6,8-dimethyl-chromen-4-one
Overview
Description
2-(3-Chloro-4-hydroxy-5-methoxy-phenyl)-6,8-dimethyl-chromen-4-one is a useful research compound. Its molecular formula is C18H15ClO4 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research has shown the synthesis and characterization of various chromen-4-one derivatives, including those with chloro, hydroxy, and methoxy substituents. These compounds are synthesized and characterized using different spectroscopic and analytical methods. Such research is pivotal for understanding the chemical properties and potential applications of these compounds (Budzisz & Pastuszko, 1999).
Biological Activities
- Compounds similar to 2-(3-Chloro-4-hydroxy-5-methoxy-phenyl)-6,8-dimethyl-chromen-4-one have been investigated for their biological activities. For example, derivatives of 4H-chromen-4-one have shown inhibitory activities on neutrophil pro-inflammatory responses (Wang et al., 2018). Additionally, studies have explored the anticancer potential of similar compounds against breast cancer cell lines (Singh et al., 2017).
Molecular Docking and Computational Studies
- Molecular docking and computational analyses have been performed on chromen-2-one derivatives to understand their interactions at the molecular level. These studies are crucial for drug design and the development of therapeutics (Sert et al., 2018).
Spectral and Acid-Base Properties
- Research into the spectral and acid-base properties of chromen-4-one derivatives, including those with substituents like chloro, methoxy, and dimethylamino, helps in understanding their behavior in different states. This is significant for their potential applications in chemical sensing and photodynamic therapy (Serdiuk & Roshal, 2015).
Antimicrobial Activity
- Certain chromen-4-one derivatives exhibit antimicrobial properties, which are valuable for the development of new antibiotics and antifungal agents. These compounds are tested for their efficacy against various bacterial and fungal strains (Ashok et al., 2016).
properties
IUPAC Name |
2-(3-chloro-4-hydroxy-5-methoxyphenyl)-6,8-dimethylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-9-4-10(2)18-12(5-9)14(20)8-15(23-18)11-6-13(19)17(21)16(7-11)22-3/h4-8,21H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUQEGLCZKUNHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)Cl)O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-hydroxy-5-methoxy-phenyl)-6,8-dimethyl-chromen-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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